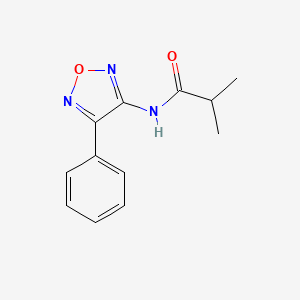

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Beschreibung

2-Methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic small molecule characterized by a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at position 4 and a propanamide side chain at position 2. The propanamide moiety includes a methyl group branching at the second carbon, contributing to its structural rigidity and lipophilicity. This compound belongs to a class of molecules frequently explored in medicinal chemistry due to the oxadiazole ring’s metabolic stability and hydrogen-bonding capabilities, which are advantageous for biological target interactions .

Eigenschaften

Molekularformel |

C12H13N3O2 |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)12(16)13-11-10(14-17-15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15,16) |

InChI-Schlüssel |

KMNUILCUOXZKPG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)NC1=NON=C1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Methyl-N-(4-Phenyl-1,2,5-oxadiazol-3-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Oxadiazolring auftreten, häufig unter Verwendung von Reagenzien wie Natriumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation entsprechende Oxide ergeben, während die Reduktion Amine erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-N-(4-Phenyl-1,2,5-oxadiazol-3-yl)propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wird seine Antitumoraktivität auf seine Fähigkeit zurückgeführt, die DNA-Synthese zu hemmen und Apoptose in Krebszellen zu induzieren. Die Verbindung kann auch mit Enzymen und Rezeptoren interagieren, die an Entzündungswegen beteiligt sind, und so zu ihren entzündungshemmenden Wirkungen beitragen.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide with four analogs (Table 1), focusing on substituent effects, molecular properties, and available synthetic data.

Table 1: Structural and Molecular Comparison of Selected Oxadiazole Derivatives

Substituent-Driven Property Analysis

- Lipophilicity: The target compound’s methyl group enhances lipophilicity compared to the propoxy-substituted analog, which introduces polar ether oxygen. The tert-butylphenoxy analog (C₂₃H₂₇N₃O₅) has the highest lipophilicity due to its bulky alkyl group .

- Solubility : The propoxyphenyl analog (C₁₅H₁₉N₃O₃) shows improved aqueous solubility compared to the parent compound, attributed to the ether linkage’s polarity .

Biologische Aktivität

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied. Recent findings indicate that compounds like this compound exhibit significant anticancer properties.

Anticancer Activity

Several studies have demonstrated the efficacy of oxadiazole derivatives against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC-3 (Prostate) | 0.67 | |

| This compound | HCT116 (Colon) | 0.80 | |

| This compound | ACHN (Renal) | 0.87 |

The above table summarizes the potency of this compound against different cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression. Studies suggest that it may inhibit the activity of growth factor receptors such as EGFR and Src kinase .

Study 1: Anticancer Efficacy on Prostate Cancer Cells

In a recent study published in MDPI, researchers synthesized several oxadiazole derivatives and evaluated their anticancer activity against the PC-3 prostate cancer cell line. The study found that the compound exhibited a notable IC50 value of 0.67 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .

Study 2: Inhibition of Enzyme Activity

Another investigation focused on the compound's ability to inhibit alkaline phosphatase (ALP), an enzyme often overexpressed in various cancers. The results showed that this compound had an IC50 value of 0.420 ± 0.012 µM against ALP, demonstrating its potential as a therapeutic agent targeting enzymatic pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.